Malvin, also known as malvoside, belongs to the class of organic compounds known as anthocyanidin-5-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C5-position. Malvin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, malvin is primarily located in the cytoplasm. Outside of the human body, malvin can be found in a number of food items such as highbush blueberry, nectarine, common bean, and yellow wax bean. This makes malvin a potential biomarker for the consumption of these food products.
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
CAS No.: 16727-30-3
Cat. No.: VC21334766
Molecular Formula: C29H35O17Cl
Molecular Weight: 655.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16727-30-3 |
---|---|
Molecular Formula | C29H35O17Cl |
Molecular Weight | 655.6 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1 |
Standard InChI Key | CILLXFBAACIQNS-UHFFFAOYSA-O |
Isomeric SMILES | COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] |
SMILES | COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
Melting Point | 165°C |
Introduction
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride is a complex organic compound belonging to the class of anthocyanins, which are responsible for the red, purple, and blue colors of many fruits and flowers. This compound is specifically known as Malvidin 3,5-diglucoside chloride, often referred to by its synonyms such as Malvin chloride or Malvidin 3,5-diglucoside.
Synonyms and Identifiers
-
CAS Number: 16727-30-3
-
PubChem CID: 5319251
-
Synonyms: Malvidin 3,5-diglucoside, Malvin chloride, Malvidin 3,5-di-O-beta-glucopyranoside chloride, among others.
Identifier | Value |
---|---|
CAS Number | 16727-30-3 |
PubChem CID | 5319251 |
Synonyms | Malvidin 3,5-diglucoside, Malvin chloride, etc. |
Biological and Chemical Significance
This compound is significant in the field of food science and nutrition due to its role as a pigment in fruits and berries. Anthocyanins like Malvidin 3,5-diglucoside are known for their antioxidant properties and potential health benefits, including reducing inflammation and improving cardiovascular health.
Research Findings
Research on anthocyanins, including Malvidin 3,5-diglucoside, has focused on their stability, bioavailability, and potential therapeutic applications. Studies have shown that these compounds can be affected by factors such as pH, temperature, and light exposure, which influence their color stability and nutritional value.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume